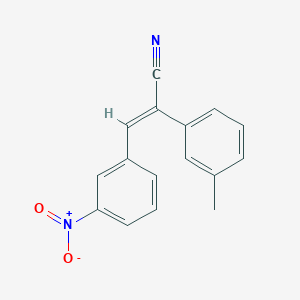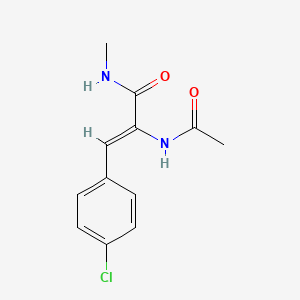
2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile is a chemical compound that belongs to the class of nitrophenylacrylonitrile derivatives. It is a yellow crystalline solid that is used in scientific research as a fluorescent probe for detecting and quantifying the presence of reactive oxygen species (ROS) in biological systems.
Wirkmechanismus
The mechanism of action of 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile involves the reaction of the nitrophenyl group with 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile, leading to the formation of a highly fluorescent product. The fluorescence intensity is proportional to the concentration of 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile, which allows for the quantification of 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile levels in biological systems. The specificity of the probe for 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile is due to the fact that the nitrophenyl group is highly reactive towards 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile, while being relatively unreactive towards other biological molecules.
Biochemical and Physiological Effects:
The use of 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile as a fluorescent probe for 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile has provided valuable insights into the biochemical and physiological effects of 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile in various biological systems. For example, the probe has been used to study the role of 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile in cancer cell proliferation, apoptosis, and drug resistance. It has also been used to investigate the effects of 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile on cardiovascular function, neuronal function, and aging.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile as a fluorescent probe for 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile has several advantages for lab experiments. Firstly, it is a highly sensitive and specific probe for 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile, which allows for the accurate detection and quantification of 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile levels in biological systems. Secondly, it is a non-invasive and non-toxic probe, which minimizes the potential for interfering with biological processes. However, there are also some limitations to the use of the probe. For example, the fluorescence intensity of the probe may be affected by factors such as pH, temperature, and solvent polarity, which can complicate the interpretation of the results. Additionally, the probe may not be suitable for studying 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile in certain biological systems, such as those with high levels of endogenous fluorescence.
Zukünftige Richtungen
There are several future directions for the use of 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile as a fluorescent probe for 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile. Firstly, there is a need for further optimization of the synthesis method to improve the yield and purity of the product. Secondly, there is a need for the development of new probes that can detect and quantify specific types of 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile, such as hydrogen peroxide and superoxide. Thirdly, there is a need for the development of new imaging techniques that can visualize the spatial and temporal distribution of 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile in biological systems. Finally, there is a need for the application of the probe in clinical settings, such as the diagnosis and treatment of diseases associated with oxidative stress.
Synthesemethoden
The synthesis of 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile involves the reaction of 3-methylbenzaldehyde and 3-nitrobenzaldehyde with malononitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the final product. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile is used in scientific research as a fluorescent probe for detecting and quantifying the presence of reactive oxygen species (2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile) in biological systems. 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile are highly reactive molecules that are produced as a byproduct of cellular metabolism and play a crucial role in various physiological and pathological processes. The excessive accumulation of 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile can cause oxidative stress, which is associated with various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, the detection and quantification of 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile are essential for understanding the underlying mechanisms of these diseases and developing effective therapies.
Eigenschaften
IUPAC Name |
(E)-2-(3-methylphenyl)-3-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-12-4-2-6-14(8-12)15(11-17)9-13-5-3-7-16(10-13)18(19)20/h2-10H,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLDAVYRSHXTAH-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-methylphenyl)-3-(3-nitrophenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR*,5R*,6S*,7aS*)-2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5495983.png)

![methyl 5-ethyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5496012.png)

![N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5496017.png)
![7-(3-cyclopentylpropanoyl)-N,N-dimethyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5496032.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496040.png)
![(3S*,5S*)-1-[(5-ethyl-2-furyl)methyl]-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5496044.png)
![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-N-methylacetamide dihydrochloride](/img/structure/B5496047.png)

![1'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5496069.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5496076.png)

![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-({1-cyclopropyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5496088.png)